UV-328

説明

特性

IUPAC Name |

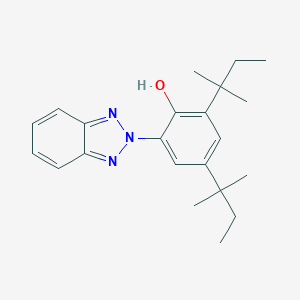

2-(benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-7-21(3,4)15-13-16(22(5,6)8-2)20(26)19(14-15)25-23-17-11-9-10-12-18(17)24-25/h9-14,26H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWRRFHBXARRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027886 | |

| Record name | 2-(2-Hydroxy-3,5-di-tert-pentylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; NKRA; Other Solid, Solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, log -1.37 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellow powder or crystals, Powder | |

CAS No. |

25973-55-1 | |

| Record name | UV 328 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25973-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025973551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Hydroxy-3,5-di-tert-pentylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-4,6-DI-TERT-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN99CPK4TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

UV-328: A Comprehensive Technical Review of its Chemical Properties and Toxicological Profile

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

UV-328, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol, is a high-production-volume benzotriazole (B28993) ultraviolet (UV) absorber.[1][2][3][4][5] It is extensively used as an additive in a wide array of products, including plastics, coatings, automotive finishes, and personal care products, to protect them from degradation caused by UV radiation.[1][6][7] However, its widespread use, persistence in the environment, bioaccumulative potential, and toxicological effects have raised significant concerns, leading to its classification as a Substance of Very High Concern (SVHC) in the European Union and its consideration as a persistent organic pollutant (POP) under the Stockholm Convention.[1][7][8][9] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and toxicological profile of this compound, with a focus on experimental methodologies and relevant signaling pathways.

Chemical Structure and Identification

This compound is a substituted phenolic benzotriazole.[4][10][11][12] The molecule consists of a benzotriazole ring attached to a phenol (B47542) ring, which is further substituted with two tert-pentyl groups.[10] The chemical structure of this compound allows it to absorb UV radiation, particularly in the UVA and UVB range, and dissipate the energy as heat, thus preventing photodegradation of the material it is incorporated into.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol[10][13] |

| CAS Number | 25973-55-1[1][2][10][13][14] |

| Molecular Formula | C₂₂H₂₉N₃O[1][10][15][16] |

| Molecular Weight | 351.5 g/mol [10] |

| Synonyms | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, Tinuvin 328[1][2][10] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound contribute to its function as a UV stabilizer and also influence its environmental fate and bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Light yellowish or white powder[12][15][17][18] |

| Melting Point | 79-88 °C[12] |

| Boiling Point | Decomposes at > 180 °C before boiling[10][12] |

| Vapor Pressure | 5.0 x 10⁻⁶ Pa at 20 °C[10][12] |

| Water Solubility | < 1 µg/L[10] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.93 |

| Purity | ≥ 99.0% (by HPLC)[3] |

Spectroscopic Properties

This compound exhibits strong absorbance in the UV region of the electromagnetic spectrum. The UV-Vis spectrum in chloroform (B151607) shows absorption maxima at 306 nm and 347 nm.[15] In aqueous solutions, the maximum ultraviolet absorption peak is at 345 nm.[17]

Experimental Protocols

Determination of this compound in Biological and Environmental Matrices

a) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in biological samples like mouse plasma.[10][16][19]

-

Sample Preparation:

-

To a plasma sample, add an equal volume of n-hexane-acetone (1:1 v/v) as the extraction solvent.

-

Vortex the mixture for extraction.

-

Centrifuge and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen at 50 °C.

-

Reconstitute the residue in methanol (B129727), centrifuge, and filter before injection.[10][16][19]

-

-

HPLC Conditions:

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the determination of this compound and its metabolites in human urine and blood.[2][11]

-

Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

-

GC-MS Conditions:

c) Pyrolysis/Thermal Desorption-Gas Chromatography-Mass Spectrometry (Py/TD-GC-MS)

This technique is a rapid and simple screening method for analyzing this compound in solid plastic samples without the need for solvent extraction.[13][14][15]

-

Sample Preparation:

-

A small amount of the plastic sample (e.g., 0.5 mg of shavings) is placed directly into a sample cup.[13]

-

-

Py/TD-GC-MS Conditions:

Thermal Analysis

a) Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of this compound.

-

Procedure: A small sample of this compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of decomposition. One study estimated decomposition to begin at > 230 °C based on TGA.[10][12]

b) Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of this compound.

-

Procedure: A small sample of this compound and a reference material are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The peak of the endothermic transition corresponds to the melting point. Experimental data from DSC indicates a melting point of around 81.2 °C.[10][12]

Toxicological Assays

a) In Vitro Antiandrogenic Activity Assay

This assay is used to assess the potential of this compound and its metabolites to interfere with the androgen receptor. A common method is the two-hybrid recombinant human androgen receptor yeast bioassay.[17][20]

-

Procedure:

-

Yeast cells engineered to express the human androgen receptor and a reporter gene are cultured.

-

The yeast cells are exposed to different concentrations of this compound, with and without the presence of an androgen (e.g., dihydrotestosterone).

-

The expression of the reporter gene (e.g., β-galactosidase) is measured to determine the agonistic or antagonistic activity of the test compound on the androgen receptor.

-

To assess the effect of metabolism, this compound can be pre-incubated with human CYP3A4 enzymes before being added to the yeast assay.[17][20]

-

b) Zebrafish Liver Toxicity Assay

Zebrafish are a well-established model for studying hepatotoxicity.[6][9][21][22][23]

-

Procedure:

-

Adult zebrafish are exposed to different concentrations of this compound in their water for a specified period (e.g., 14, 28, or 42 days).[22]

-

At the end of the exposure period, the fish are euthanized, and their livers are dissected.

-

The liver tissue is then analyzed for various endpoints, including:

-

Histopathology: Microscopic examination for cellular damage, such as hypertrophy, necrosis, and vacuolization.[21][22][23]

-

Biochemical markers: Measurement of the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and levels of oxidative stress markers (e.g., malondialdehyde).[21][22][23]

-

Gene expression analysis: Quantification of the mRNA levels of genes involved in stress response (e.g., cyp1a, hsp70) and antioxidant defense.[22]

-

-

c) Bioconcentration in Fish (OECD TG 305)

This test guideline is used to determine the bioconcentration factor (BCF) of a chemical in fish.[1][3][18][24][25]

-

Procedure:

-

The test consists of two phases: an uptake phase and a depuration phase.

-

Uptake Phase: Fish (e.g., common carp) are exposed to a constant concentration of this compound in the water under flow-through conditions for a defined period (e.g., 28 to 60 days).[1][3][25]

-

The concentration of this compound in the fish tissue and the water is measured at regular intervals.

-

Depuration Phase: The fish are transferred to clean water, and the elimination of this compound from their tissues is monitored over time.

-

The BCF is calculated as the ratio of the concentration of this compound in the fish at steady-state to its concentration in the water.

-

Toxicological Profile and Signaling Pathways

This compound has been shown to exhibit endocrine-disrupting effects and cause toxicity to the liver and kidneys in mammals.[9]

Antiandrogenic Activity

This compound itself shows some antiandrogenic activity. However, its metabolites, formed through hydroxylation by the cytochrome P450 enzyme CYP3A4, exhibit more potent antiandrogenic effects.[17][20] This indicates a metabolic activation of the compound.

Caption: Metabolic activation of this compound leading to antiandrogenic effects.

Liver Toxicity

Studies in zebrafish have demonstrated that exposure to this compound can induce oxidative stress and liver damage.[22][23] This is characterized by an increase in the production of reactive oxygen species (ROS) and alterations in the activity of antioxidant enzymes. This compound has also been shown to act as a ligand for the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and toxicity.

Caption: Proposed signaling pathway for this compound-induced liver toxicity.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the comprehensive analysis of this compound.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a widely used UV absorber with a well-characterized chemical structure and physicochemical properties that make it effective for its intended purpose. However, a growing body of evidence highlights its persistence, bioaccumulation, and potential for adverse health effects, including endocrine disruption and liver toxicity. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and its impact on biological systems and the environment. Further research is crucial to fully understand its mechanism of toxicity and to inform risk assessment and regulatory decisions.

References

- 1. chm.pops.int [chm.pops.int]

- 2. Determination of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) and its oxidative metabolites in human urine by dispersive liquid-liquid microextraction and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meti.go.jp [meti.go.jp]

- 4. chm.pops.int [chm.pops.int]

- 5. researchgate.net [researchgate.net]

- 6. Zebrafish as model organisms for studying drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 8. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zebrafish as a model for drug induced liver injury: state of the art and beyond [explorationpub.com]

- 10. Determination of UV-327 and this compound in mouse plasma by high performance liquid chromatography [xuebao.bjmu.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. shimadzu.com [shimadzu.com]

- 14. jeol.com [jeol.com]

- 15. Analyzing this compound and Dechlorane Plus in Plastic by Pyrolyzer/Thermal Desorption-GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. [Determination of UV-327 and this compound in mouse plasma by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzotriazole UV 328 and UV-P showed distinct antiandrogenic activity upon human CYP3A4-mediated biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. oecd.org [oecd.org]

- 25. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

UV-328 (CAS No. 25973-55-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the benzotriazole (B28993) UV stabilizer UV-328 (CAS No. 25973-55-1), a compound of increasing environmental and toxicological concern. This document synthesizes available data on its chemical and physical properties, industrial applications, environmental fate, toxicological profile, and analytical methodologies.

Core Chemical and Physical Properties

This compound, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, is a high-production-volume chemical used extensively as a UV absorber in various materials to prevent degradation from sunlight.[1] It belongs to the class of hydroxyphenyl benzotriazoles.[2]

| Property | Value | Reference |

| Chemical Formula | C22H29N3O | [3] |

| Molar Mass | 351.494 g·mol−1 | [3] |

| Appearance | Yellowish powder or granule | [4] |

| Melting Point | 80-86 °C | [3] |

| Vapor Pressure | 4.6 x 10⁻⁵ Pa (at 20 °C) | [3] |

| Water Solubility | 0.17 ± 0.07 µg·L⁻¹ (at 25 °C) | [3] |

| Octanol-Water Partition Coefficient (log KOW) | 7.93 | [3] |

| Henry's Law Constant (estimated) | 6.5 x 10⁻¹³ atm·m³·mol⁻¹ | [5] |

| Organic Carbon-Water Partition Coefficient (log KOC) (estimated) | 5.65 (Koc of 450,000) | [5] |

| Bioconcentration Factor (BCF) (estimated) | 6000 | [5] |

| Bioaccumulation Factor (log BAF) in fish | 2.6–3.4 | [3] |

Industrial Applications and Production Volume

This compound is a light stabilizer used in a wide array of products, including plastics, coatings, and other organic substrates.[3] Its primary function is to absorb UV radiation, thereby protecting materials from discoloration and weathering.[3][6]

Primary Applications: [6][7][8][9]

-

Plastics and Rubber (approx. 40% of use): An additive in plastics such as polyolefins, polyvinyl chloride (PVC), polystyrene, acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonates. It is also used in outdoor furniture and plastic shrink films.

-

Coatings (approx. 50% of use): A component in clear coat automotive finishes and other industrial coatings.

-

Personal Care Products (approx. 10% of use): Utilized in products like sunscreen lotions.

-

Other Uses: Adhesives, sealants, and printing inks, including those for food contact materials.

Production Volume: Global production of this compound is estimated to be greater than 1,000 tonnes per year.[1][10] In the European Union, it is registered in the 100–1,000 tonnes per year tonnage band.[10]

Environmental Fate and Ecotoxicology

This compound is characterized by its persistence, bioaccumulation potential, and toxicity (PBT), as well as being very persistent and very bioaccumulative (vPvB).[1][3] These properties have led to its classification as a Substance of Very High Concern (SVHC) in Europe and its inclusion in the Stockholm Convention on Persistent Organic Pollutants (POPs) for global elimination.[1][3][11]

-

Persistence: this compound is not readily biodegradable, with studies showing only 2-8% degradation over 28 days.[12] It can persist in anaerobic sediments for decades.[12]

-

Bioaccumulation: With a high log KOW and BCF, this compound has a strong tendency to accumulate in the fatty tissues of organisms.[5][7] It has been detected in human adipose tissue and breast milk.[7][13] Ingestion of plastic debris is a significant exposure pathway for marine animals, such as seabirds.[7][14]

-

Long-Range Transport: this compound has been detected in remote environments like the Arctic, far from its production and use sites, indicating its potential for long-range environmental transport.[1][7] This transport can occur through atmospheric particles and via plastic debris in marine environments.[7]

Toxicological Profile and Human Health Effects

Toxicological studies have identified the liver and kidneys as primary target organs for this compound toxicity following repeated exposure.[7][12]

Key Toxicological Endpoints:

-

Hepatotoxicity and Nephrotoxicity: Repeated oral administration in rats has been shown to cause liver and kidney damage, including necrosis and proliferation of bile duct epithelia in the liver and tubular necrosis in the kidneys.[12][14]

-

Endocrine Disruption: this compound is recognized as an endocrine-disrupting chemical.[14] It has been shown to have antiandrogenic effects, which can be enhanced by metabolic processes.[5][14] It also acts as an antagonist for the human estrogen receptor beta (ERβ).[14][15]

-

Developmental Toxicity: Studies in zebrafish embryos have shown that exposure to this compound can impair the cell cycle by inhibiting the p38 MAPK/p53/Gadd45a signaling pathway, leading to accelerated hatching and heart rate.[16]

Signaling Pathway: Inhibition of p38 MAPK/p53/Gadd45a in Zebrafish Embryos

Exposure to this compound has been demonstrated to disrupt cellular signaling pathways. In zebrafish embryos, it inhibits the p38 MAPK/p53/Gadd45a pathway, which is crucial for regulating the cell cycle in response to stress. This inhibition leads to cell cycle arrest in the G1 phase.

Caption: this compound induced G1 cell cycle arrest via inhibition of the p38 MAPK/p53/Gadd45a pathway.

Experimental Protocols

This section outlines the methodologies for key experiments related to the analysis and toxicological assessment of this compound.

Analysis of this compound in Plastic by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method allows for the direct analysis of this compound in solid plastic samples without the need for solvent extraction.

Sample Preparation:

-

Prepare standard solutions of this compound in toluene (B28343) at concentrations ranging from 100 to 2000 mg/kg.

-

For calibration standards, add appropriate amounts of the this compound standard solution to a sample cup containing a plastic solution (e.g., PVC, PS, ABS, PET).

-

Allow the solvent to dry at room temperature.

-

For real samples, place approximately 0.5 mg of shavings from the plastic material into a sample cup.

Instrumentation and Conditions:

-

Pyrolyzer: EGA/PY-3030D Multi-Shot Pyrolyzer

-

GC-MS System: GCMS-QP 2020 NX

-

Pyrolyzer Program: Heat from 200 °C to 340 °C.

-

GC Column: SH-I-1MS (15 m × 0.25 mm I.D., 0.1 µm)

-

Carrier Gas: Helium

-

GC Oven Program: Ramp from 80 °C to 320 °C.

-

MS Ionization: Electron Ionization (EI)

-

MS Detection: Selected Ion Monitoring (SIM) at m/z 351.2 for this compound.

Caption: Workflow for the analysis of this compound in plastic using Py-GC-MS.

Human Metabolism and Biomonitoring in Blood and Urine

This protocol describes the in vivo study of this compound metabolism in humans and the analytical method for its determination in biological matrices.

Human Exposure Study:

-

Administer a single oral dose of 0.3 mg this compound per kg of body weight to healthy volunteers.

-

Collect blood samples at multiple time points up to 48 hours post-exposure.

-

Collect urine samples over a period of 72 hours post-exposure.

Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

-

Blood:

-

Precipitate blood proteins and cellular components.

-

Perform DLLME on the supernatant.

-

-

Urine:

-

Enzymatically hydrolyze the urine samples using β-glucuronidase/arylsulfatase to cleave conjugates.

-

Perform DLLME using a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., ethanol).

-

Derivatize the extracts prior to analysis.

-

Instrumental Analysis (GC-MS/MS):

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with advanced electron ionization is used for the sensitive detection and quantification of this compound and its metabolites.

Caption: Workflow for the human metabolism study of this compound.

Developmental Toxicity Assessment in Zebrafish (Danio rerio) Embryos

This protocol outlines the assessment of this compound's developmental toxicity and its effect on specific signaling pathways in a zebrafish model.

Embryo Exposure:

-

Maintain adult AB strain zebrafish in an auto-recirculating system at 28 °C with a 12-hour light/12-hour dark cycle.

-

Collect freshly fertilized embryos.

-

Expose embryos to varying concentrations of this compound (e.g., 0.25, 0.50, 1.00, 2.00, and 4.00 µg/L) in buffered egg water.

-

Incubate the embryos for a specified period (e.g., up to 120 hours).

Endpoint Analysis:

-

Developmental Toxicity: Monitor for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

-

Oxidative Stress and Apoptosis: Measure the expression of genes related to oxidative stress (e.g., cat, gpx, gst, sod) and apoptosis (e.g., caspase-3, -6, -8, -9) using quantitative real-time PCR (qRT-PCR).

-

Signaling Pathway Analysis: Analyze the mRNA and protein expression levels of key components of the p38 MAPK/p53/Gadd45a pathway.

-

Cell Cycle Analysis: Determine the percentage of cells in different phases of the cell cycle using flow cytometry.

In Vitro Antiandrogenic Activity Assay

This protocol describes a method to assess the potential of this compound and its metabolites to interfere with the androgen receptor.

Two-Hybrid Recombinant Human Androgen Receptor Yeast Bioassay:

-

Culture yeast cells that have been genetically modified to express the human androgen receptor and a reporter gene (e.g., β-galactosidase) under the control of an androgen-responsive element.

-

Expose the yeast cells to a range of concentrations of this compound, both with and without co-exposure to a known androgen (e.g., dihydrotestosterone (B1667394) - DHT).

-

To assess the effect of metabolism, pre-incubate this compound with human CYP3A4 enzymes before adding it to the yeast bioassay.

-

Measure the reporter gene activity (e.g., colorimetric assay for β-galactosidase) to determine the extent of androgen receptor activation or inhibition. A decrease in signal in the presence of DHT indicates antiandrogenic activity.

Regulatory Status

The significant environmental and health concerns associated with this compound have led to regulatory actions worldwide.

-

Stockholm Convention: this compound is listed in Annex A for global elimination of its production and use.[3][11]

-

European Union: It is identified as a Substance of Very High Concern (SVHC) and is on the REACH Authorisation list.[1][14] The EU is banning this compound under the Persistent Organic Pollutants (POPs) Regulation, with phased-in concentration limits starting in 2025.[17][18]

-

Japan: this compound has been designated as a Class I Specified Chemical Substance under the Chemical Substances Control Law (CSCL), tightly controlling its manufacture and use.[9]

Conclusion

This compound is a widely used UV stabilizer with well-documented properties of persistence, bioaccumulation, and toxicity. Its presence in remote ecosystems and in human tissues highlights the global reach of this pollutant. The toxicological data, particularly concerning its effects on the liver, kidneys, and endocrine system, underscore the risks it poses to environmental and human health. The detailed experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate the impacts of this compound and to develop strategies for its monitoring and remediation. The ongoing global regulatory actions to phase out its production and use are a critical step in mitigating the long-term risks associated with this persistent organic pollutant.

References

- 1. Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human metabolism and biomonitoring of UV 328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol) [open.fau.de]

- 4. chm.pops.int [chm.pops.int]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. dokumen.pub [dokumen.pub]

- 9. ipen.org [ipen.org]

- 10. A 28-day repeated dose toxicity study of ultraviolet absorber 2-(2'-hydroxy-3',5'-di-tert-butylphenyl) benzotriazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimization and prevalidation of the in vitro AR CALUX method to test androgenic and antiandrogenic activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Embryonic Exposure to this compound Impairs the Cell Cycle in Zebrafish (Danio rerio) by Inhibiting the p38 MAPK/p53/Gadd45a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzotriazole UV 328 and UV-P showed distinct antiandrogenic activity upon human CYP3A4-mediated biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 17. gcms.cz [gcms.cz]

- 18. chm.pops.int [chm.pops.int]

An In-depth Technical Guide to the UV Absorption Mechanism of UV-328

For Researchers, Scientists, and Drug Development Professionals

Introduction

UV-328, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole (B28993) class.[1][2] It is widely utilized as a light stabilizer in a variety of organic substrates and polymers, including polyolefins, polyurethanes, PVC, and elastomers, to protect them from UV radiation-induced degradation.[3][4] This helps in preserving the original appearance and physical integrity of materials during outdoor weathering.[1][2] The remarkable photostability of this compound is attributed to its highly efficient mechanism for dissipating harmful UV energy. This technical guide provides a detailed exploration of the core mechanism of UV absorption in this compound, supported by quantitative data, experimental protocols, and visualizations of the key processes.

Core Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound absorbs UV radiation and dissipates the energy is through a process called Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical process allows the molecule to undergo a rapid and reversible tautomerization, effectively converting the absorbed UV energy into harmless thermal energy.

The process can be broken down into the following key steps:

-

UV Photon Absorption: The this compound molecule, in its ground electronic state (S₀), absorbs a UV photon. This absorption promotes the molecule to an excited electronic state (S₁).

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the molecule undergoes a very fast intramolecular proton transfer. The proton from the hydroxyl group on the phenol (B47542) ring is transferred to a nitrogen atom on the benzotriazole ring. This creates an excited-state keto-type tautomer.

-

Non-Radiative Decay: The excited keto-tautomer rapidly returns to its ground state (S₀) through non-radiative decay pathways, primarily by releasing the absorbed energy as heat (vibrational relaxation).

-

Reverse Proton Transfer: In the ground state, a reverse proton transfer occurs, regenerating the original enol-form of the molecule. This completes the cycle, leaving the this compound molecule unchanged and ready to absorb another UV photon.

This entire cycle is extremely fast, occurring on the picosecond or even femtosecond timescale, which accounts for the high photostability of this compound. The efficiency of this process results in a negligible fluorescence quantum yield, as the energy is dissipated non-radiatively.

Quantitative Data

The UV absorption properties of this compound are characterized by strong absorbance in the UVA and UVB regions of the electromagnetic spectrum. The following table summarizes the available quantitative data for this compound in various solvents.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) at λmax 1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 2 (L·mol⁻¹·cm⁻¹) |

| Chloroform (B151607) | 306 | - | 347 | 14,760[1][2][5] |

| Acetonitrile | - | - | - | - |

| Cyclohexane | - | - | - | - |

| Ethanol | - | - | - | - |

| Methanol | 0.4 (% w/w solubility)[5] | - | - | - |

| Acetone | 6 (% w/w solubility)[5] | - | - | - |

| Benzene | 39 (% w/w solubility)[5] | - | - | - |

| Ethyl Acetate | 16 (% w/w solubility)[5] | - | - | - |

| n-Hexane | 16 (% w/w solubility)[5] | - | - | - |

Experimental Protocols

The investigation of the UV absorption mechanism of this compound involves several key experimental techniques. Detailed methodologies for these experiments are provided below.

UV-Vis Spectroscopy

Objective: To determine the UV absorption spectrum of this compound and quantify its molar absorptivity.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-transparent solvent (e.g., chloroform, cyclohexane, or acetonitrile). Ensure the solvent has a UV cutoff wavelength below the absorption range of this compound.

-

From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a pair of matched quartz cuvettes (1 cm path length) with the pure solvent to serve as the blank.

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams over the desired wavelength range (e.g., 250-450 nm).

-

Replace the solvent in the sample cuvette with the most dilute this compound solution and record its absorption spectrum.

-

Repeat the measurement for each of the diluted solutions, rinsing the sample cuvette with the next solution to be measured.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λmax versus concentration (c).

-

The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot.

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) in a spectrograde solvent.

-

Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.

-

-

Instrumentation and Measurement:

-

Use a calibrated spectrofluorometer.

-

Record the absorption spectra of both the this compound solution and the standard solution.

-

Set the excitation wavelength to a value where both the sample and the standard absorb light.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra of the standard and the this compound solution under identical experimental conditions (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Subtract the solvent blank emission from the sample and standard emission spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

The fluorescence quantum yield (Φ_s) of the sample can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Computational Chemistry

Objective: To theoretically model the ESIPT process and investigate the electronic and structural changes in this compound upon UV absorption.

Methodology:

-

Ground State Optimization:

-

Perform a geometry optimization of the ground state (S₀) of the this compound molecule using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

-

Excited State Calculations:

-

Using the optimized ground-state geometry, perform Time-Dependent DFT (TD-DFT) calculations to determine the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.

-

-

ESIPT Pathway Modeling:

-

Optimize the geometry of the first excited state (S₁) to identify the stable structure of the keto-tautomer formed after proton transfer.

-

Construct a potential energy surface (PES) for the proton transfer coordinate in the excited state to determine the energy barrier for the ESIPT process. This can be done by performing a series of constrained geometry optimizations at fixed proton positions.

-

-

Analysis:

-

Analyze the changes in bond lengths, angles, and charge distribution between the ground and excited states, and between the enol and keto tautomers, to understand the driving forces of the ESIPT process.

-

Compare the calculated absorption spectra with the experimental data to validate the computational model.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-Depth Technical Guide to the Synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, commonly known as UV-328 or Tinuvin 328, is a prominent member of the benzotriazole (B28993) class of ultraviolet (UV) absorbers. Its primary function is to protect various materials, including plastics, coatings, and other organic substrates, from degradation caused by exposure to UV radiation. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the reaction pathway, experimental protocols, and relevant chemical data.

Chemical Properties and Structure

| Property | Value |

| Chemical Name | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol |

| Synonyms | Tinuvin 328, this compound, 2-(2'-Hydroxy-3',5'-di-tert-pentylphenyl)benzotriazole |

| CAS Number | 25973-55-1[1] |

| Molecular Formula | C₂₂H₂₉N₃O |

| Molecular Weight | 351.49 g/mol [1] |

| Appearance | White to yellow powder or crystals[2] |

| Melting Point | 80-83 °C[1] |

| Solubility | Insoluble in water[2] |

Synthesis Pathway

The synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol is a multi-step process that begins with the alkylation of phenol (B47542), followed by a diazo coupling reaction, and concludes with a reductive cyclization.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-di-tert-amylphenol (DTAP)

This step involves the Friedel-Crafts alkylation of phenol with isoamylene. Various acid catalysts can be employed, such as silica-alumina, activated clay, or aluminum phenoxide.

Materials:

-

Phenol

-

Isoamylene (2-methyl-2-butene and/or 2-methyl-1-butene)

-

Catalyst (e.g., attapulgite (B1143926) clay)

-

Organic solvent (optional)

Procedure:

-

In a suitable reactor, a mixture of phenol and the catalyst is prepared.

-

The mixture is heated, and isoamylene is added portion-wise while maintaining the reaction temperature, typically between 70-150°C.

-

The reaction is monitored for completion.

-

Upon completion, the catalyst is removed by filtration.

-

The crude product is then purified by distillation to yield 2,4-di-tert-amylphenol.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Attapulgite Clay | CN101747156A |

| Reaction Temperature | 90-150°C | CN101747156A |

| Reaction Time | 4 hours | CN101747156A |

| Yield | >75% | CN101747156A |

Step 2: Synthesis of 2-nitro-2'-hydroxy-3',5'-di-tert-amyl-azobenzene

This stage involves the diazotization of o-nitroaniline followed by its coupling with the previously synthesized 2,4-di-tert-amylphenol.

Materials:

-

o-Nitroaniline

-

Concentrated Hydrochloric Acid or Sulfuric Acid

-

Sodium Nitrite (B80452) (NaNO₂)

-

2,4-di-tert-amylphenol

-

Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (as solvent)

Procedure:

2a. Diazotization of o-Nitroaniline:

-

o-Nitroaniline is dissolved in an acidic solution (e.g., hydrochloric or sulfuric acid) and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the o-nitroaniline solution while maintaining the low temperature. This results in the formation of the o-nitrobenzenediazonium salt.

2b. Azo Coupling:

-

2,4-di-tert-amylphenol is dissolved in an alkaline solution of ethanol.

-

The freshly prepared diazonium salt solution is slowly added to the 2,4-di-tert-amylphenol solution, maintaining a low temperature.

-

The reaction mixture is stirred until the coupling is complete, indicated by the formation of a colored precipitate.

-

The precipitated azo compound is collected by filtration, washed, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 0-10°C | General Azo Coupling Procedures |

| Solvent | Ethanol | General Azo Coupling Procedures |

| Yield | High | General Azo Coupling Procedures |

Step 3: Synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (this compound)

The final step is the reductive cyclization of the azo intermediate to form the benzotriazole ring. Sodium hydrosulfite (sodium dithionite) is a commonly used reducing agent for this transformation.

Materials:

-

2-nitro-2'-hydroxy-3',5'-di-tert-amyl-azobenzene

-

Sodium Hydrosulfite (Na₂S₂O₄)[3]

-

Sodium Hydroxide (NaOH)

-

Ethanol or another suitable solvent

Procedure:

-

The azo intermediate is suspended in a solution of ethanol and aqueous sodium hydroxide.

-

The mixture is heated, and sodium hydrosulfite is added portion-wise.

-

The reaction is refluxed until the reduction and cyclization are complete, which can be monitored by the disappearance of the starting material.

-

After completion, the reaction mixture is cooled, and the product is precipitated.

-

The crude this compound is collected by filtration, washed, and purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

| Parameter | Value | Reference |

| Reducing Agent | Sodium Hydrosulfite | [3] |

| Reaction Temperature | Reflux | General Reduction Procedures |

| Purification | Recrystallization from ethanol | General Purification Methods |

| Final Product Purity | >98% | [1] |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for this compound synthesis.

Conclusion

The synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (this compound) is a well-established multi-step chemical process. Careful control of reaction conditions and purification at each stage are crucial for obtaining a high-purity final product. This guide provides a foundational understanding of the synthesis, which can be adapted and optimized for specific laboratory or industrial settings. Researchers and professionals in drug development may find the benzotriazole scaffold and its synthesis of interest for the development of novel compounds with potential biological activities.

References

An In-Depth Technical Guide to the Spectral Characteristics of UV-328

Introduction

UV-328, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenylbenzotriazole class.[1][2] It is widely utilized as a light stabilizer in a variety of plastics and other organic substrates to protect them from UV radiation, thereby preserving their original appearance and physical integrity during outdoor weathering.[1][3][4] this compound functions by absorbing harmful UV radiation and dissipating the energy as heat, which prevents the initiation of photochemical degradation in polymers.[5][6] This document provides a detailed technical overview of its spectral characteristics, absorbance range, and the standard experimental protocol for its analysis.

Core Spectral Characteristics

This compound exhibits strong absorbance in the 300-400 nm region of the ultraviolet spectrum, with minimal absorbance in the visible region (above 400 nm).[1] This characteristic is crucial for its function, as it effectively blocks damaging UV light without imparting color to the substrate it protects. The primary absorption maxima are observed at two distinct wavelengths, indicating its efficiency in covering a significant portion of the UVA and UVB ranges.

Data Presentation: Spectral Properties

The quantitative spectral data for this compound, as determined in a chloroform (B151607) solution, are summarized in the table below for clarity and ease of comparison.

| Parameter | Value | Solvent |

| Absorbance Range | 300 - 400 nm[1][7] | Chloroform |

| 270 - 340 nm[8][9] | - | |

| Absorption Maximum 1 (λmax) | 306 nm[1] | Chloroform |

| Absorption Maximum 2 (λmax) | 347 nm[1] | Chloroform |

| Molar Absorptivity (ε) at 347 nm | 14,760 L·mol⁻¹·cm⁻¹[1] | Chloroform |

Experimental Protocol: UV-Vis Spectrophotometry

The following section details the methodology for determining the spectral characteristics of this compound using a UV-Visible (UV-Vis) spectrophotometer. This protocol is a standard procedure for the analysis of organic compounds.[10]

Objective: To measure the UV-Vis absorption spectrum of this compound and determine its maximum absorbance wavelengths (λmax).

1. Materials and Equipment:

-

This compound (light yellowish powder)[1]

-

Spectrophotometric grade solvent (e.g., Chloroform)

-

UV-Vis Spectrophotometer (capable of scanning from at least 200 nm to 800 nm)

-

Matched quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Sample Preparation:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Prepare a stock solution by dissolving the weighed this compound in the chosen solvent (e.g., chloroform) in a volumetric flask to achieve a known concentration. The concentration should be chosen to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0 A.U.).

-

If necessary, perform serial dilutions from the stock solution to prepare working solutions of desired concentrations.

3. Instrument Setup and Baseline Correction:

-

Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 20 minutes to ensure stability.[11]

-

Set the desired wavelength range for the scan (e.g., 250 nm to 500 nm) to cover the expected absorbance region of this compound.

-

Fill a quartz cuvette with the pure solvent (e.g., chloroform) to be used as the reference or blank.

-

Place the blank cuvette in the reference holder of the spectrophotometer.

-

Perform a baseline correction (also known as auto-zero) with the pure solvent.[12] This step subtracts the absorbance of the solvent and the cuvette, ensuring that the subsequent measurements are only of the analyte.[12]

4. Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the this compound solution.

-

Fill the sample cuvette with the this compound solution and place it in the sample holder of the spectrophotometer.

-

Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

-

The resulting output will be a spectrum of absorbance versus wavelength.

5. Data Analysis:

-

Identify the wavelengths at which maximum absorbance occurs. These are the λmax values. For this compound, peaks are expected around 306 nm and 347 nm.[1]

-

Record the absorbance value at each λmax.

-

If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the spectral characteristics of this compound is illustrated in the diagram below.

Caption: Workflow for UV-Vis Spectrophotometric Analysis of this compound.

References

- 1. hunan-chem.com [hunan-chem.com]

- 2. 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol | 25973-55-1 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol CAS#: 25973-55-1 [m.chemicalbook.com]

- 5. chm.pops.int [chm.pops.int]

- 6. bdmaee.net [bdmaee.net]

- 7. dishengchemchina.com [dishengchemchina.com]

- 8. Sinosorb this compound | UV Absorber CAS No. 25973-55-1 [sinocurechem.com]

- 9. nbinno.com [nbinno.com]

- 10. ej-eng.org [ej-eng.org]

- 11. m.youtube.com [m.youtube.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

The Core Photophysics of Benzotriazole UV Absorbers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental photophysical properties of benzotriazole (B28993) ultraviolet (UV) absorbers, a critical class of photostabilizers. Benzotriazole derivatives are widely employed to protect a diverse range of materials, from plastics and coatings to pharmaceutical formulations, from the deleterious effects of UV radiation. Their efficacy is rooted in a sophisticated and highly efficient mechanism for dissipating absorbed UV energy. This document delves into the core principles governing their function, presents key photophysical data, outlines detailed experimental methodologies for their characterization, and visualizes the central signaling pathway and experimental workflows.

The Mechanism of Photostability: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of 2-(2'-hydroxyphenyl)benzotriazoles is primarily attributed to an ultrafast and efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless thermal energy through a rapid, reversible tautomerization cycle.[2]

The key structural feature enabling ESIPT is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[2] Upon absorption of a UV photon, the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1). In this excited state, the electronic distribution of the molecule is altered, leading to a significant increase in the acidity of the phenolic proton and the basicity of the benzotriazole nitrogen atom. This triggers an extremely rapid transfer of the proton along the hydrogen bond, forming an excited keto-tautomer. This keto form is energetically unstable in the excited state and rapidly decays non-radiatively to its ground state, releasing the absorbed energy as heat. A subsequent reverse proton transfer in the ground state regenerates the original enol form, completing the photoprotective cycle. This entire cycle occurs on a picosecond or even femtosecond timescale, preventing the molecule from undergoing photodegradation and enabling it to dissipate the energy from numerous photons over its lifetime.[3]

Key Photophysical Parameters

The efficacy of a benzotriazole UV absorber is determined by its photophysical properties, which can be quantified by several key parameters. These include the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε) at that wavelength, the fluorescence quantum yield (Φf), and the excited-state lifetime (τ). The molecular structure of the benzotriazole, including the nature and position of substituents, as well as the surrounding environment (e.g., solvent polarity), can significantly influence these parameters.[4] For instance, the introduction of bulky alkyl groups can enhance solubility in polymers and reduce volatility, while electron-withdrawing groups on the benzotriazole ring have been shown to surprisingly improve photopermanence.[2][3]

Below is a summary of key photophysical data for several common benzotriazole UV absorbers.

| Compound Name (Commercial Name) | Chemical Structure | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τ) | Solvent/Matrix |

| 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P) | 2-(2H-benzotriazol-2-yl)-4-methylphenol | 301, 341 | 16,150 (at 341 nm) | Very low | ~20 fs (proton transfer) | Chloroform |

| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol (UV-320) | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol | ~305, ~345 | ~14,000 (at 295 nm), ~16,000 (at 345 nm) | N/A | N/A | N/A |

| 2-(2'-Hydroxy-5'-tert-octylphenyl)benzotriazole | 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | N/A | N/A | N/A | N/A | N/A |

| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | N/A | N/A | N/A | N/A | N/A |

Experimental Protocols

The characterization of the photophysical properties of benzotriazole UV absorbers relies on a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of the benzotriazole derivative, providing information on its UV-absorbing range and efficiency (λmax and ε).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the benzotriazole derivative in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or chloroform) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M. The final absorbance at λmax should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert Law.

-

For measurements in a polymer matrix, cast a thin film of the polymer containing a known concentration of the UV absorber (typically 0.1-1% by weight) onto a quartz slide.[5]

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectrum of each sample solution over a wavelength range of at least 250-450 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission properties of the benzotriazole derivative, providing insights into its radiative decay pathways and the efficiency of the non-radiative ESIPT process. A very low fluorescence quantum yield is indicative of an efficient ESIPT mechanism.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of the benzotriazole derivative in the desired solvent (typically 10⁻⁶ M) to avoid inner filter effects.

-

The solutions should be placed in a quartz cuvette.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with a xenon lamp as the excitation source.

-

Record the emission spectrum by exciting the sample at its λmax. The emission is typically scanned over a wavelength range starting from just above the excitation wavelength to the near-infrared region.

-

To determine the fluorescence quantum yield (Φf), a comparative method using a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is often employed.[6] The absorbance of the sample and standard solutions at the excitation wavelength should be matched and kept below 0.1.

-

Fluorescence lifetime (τ) measurements are typically performed using time-correlated single-photon counting (TCSPC).[3]

-

-

Data Analysis:

-

The fluorescence quantum yield is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η²sample / η²standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Lifetime data is analyzed by fitting the decay curve to an exponential function.

-

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to study the ultrafast dynamics of the excited states, providing direct evidence for the ESIPT process and characterizing the lifetimes of the transient species involved.[7][8]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the benzotriazole derivative in a suitable solvent in a quartz cuvette with a short path length (e.g., 1-2 mm). The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the pump wavelength.

-

-

Instrumentation and Measurement:

-

A typical setup consists of a femtosecond laser system that generates both the pump and probe pulses.

-

The pump pulse excites the sample to the S₁ state.

-

A delayed, broadband probe pulse passes through the excited sample, and the change in its absorption is measured as a function of the delay time between the pump and probe pulses.

-

-

Data Analysis:

-

The data is presented as a three-dimensional plot of differential absorbance (ΔA) versus wavelength and time delay.

-

Analysis of the spectral evolution over time allows for the identification of the transient species (e.g., the excited enol and keto forms) and the determination of their formation and decay kinetics.

-

Experimental and Developmental Workflow

The development and evaluation of new benzotriazole UV absorbers typically follow a structured workflow, from molecular design and synthesis to performance testing in relevant applications.

Conclusion

The photophysical properties of benzotriazole UV absorbers are central to their function as highly effective photostabilizers. The ultrafast and efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism provides a rapid and non-destructive pathway for the dissipation of harmful UV radiation. A thorough understanding of their photophysical parameters and the experimental techniques used for their characterization is crucial for the rational design of new and improved UV absorbers with tailored properties for a wide range of applications, including the protection of pharmaceuticals and other light-sensitive materials. This guide provides a foundational understanding of these principles and methodologies for researchers and professionals in the field.

References

- 1. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. azom.com [azom.com]

- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Melting Point of UV-328

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of UV-328 (2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol), a widely used UV absorber. Understanding the thermal stability and melting point of this compound is critical for its application in various formulations, particularly in plastics, coatings, and other materials subjected to thermal stress during processing and end-use.[1][2] This document compiles available data, outlines common experimental protocols for thermal analysis, and presents a logical workflow for assessing these properties.

Thermal Properties of this compound

The thermal behavior of this compound is characterized by its melting point and its decomposition temperature. These parameters are crucial for determining the processing window and service life of materials containing this additive. Data from various sources have been compiled to provide a comprehensive summary.

Data Summary

Quantitative data regarding the melting point and thermal decomposition of this compound are summarized in the table below. The variation in reported values can be attributed to differences in analytical techniques, experimental conditions (e.g., heating rate, atmosphere), and sample purity.

| Parameter | Value (°C) | Experimental Method / Conditions | Source |

| Melting Point | 80-88 °C | Not Specified | [3] |

| 81.2 °C | Thermal Analysis | [4] | |

| 80-86 °C | Not Specified | [5] | |

| 79-87 °C | Not Specified | [6] | |

| 80-83 °C | Not Specified | [7] | |

| Decomposition | >180 °C | Differential Scanning Calorimetry (DSC) | [4][8] |

| >230 °C | Thermogravimetric Analysis (TGA), Estimated | [4] | |

| 325 °C (94.5% weight loss) | Thermogravimetric Analysis (TGA) | [9] | |

| 448 °C | Not Specified | [9][10] | |

| Weight Loss (TGA) | 183 °C (1% loss) | TGA, 20 °C/min heating rate in air | [3] |

| 202 °C (2% loss) | TGA, 20 °C/min heating rate in air | [3] | |

| 223 °C (5% loss) | TGA, 20 °C/min heating rate in air | [3] |

Experimental Protocols

The thermal properties of this compound are primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections describe the generalized protocols for these essential analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of materials.

Objective: To determine the temperatures at which this compound undergoes thermal decomposition and to quantify the associated mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan, commonly made of platinum or alumina.

-

Instrument Setup: The TGA instrument is purged with a specific gas (e.g., nitrogen for an inert atmosphere or air for an oxidative one) at a controlled flow rate.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate. A typical heating rate for analyzing this compound is 20 °C/min.[3]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is determined from this curve, representing the point at which significant thermal degradation begins. Temperatures corresponding to specific percentages of weight loss (e.g., 1%, 2%, 5%) are also reported to characterize the stability profile.[3]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in a sample pan, usually made of aluminum. An identical empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen to prevent oxidation.

-

Thermal Program: A heat-cool-heat cycle is often employed.

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.

-

Controlled Cooling: The sample is then cooled at a controlled rate to allow for recrystallization.

-

Second Heating Scan: A second heating scan is performed at the same rate. Data from this scan is typically used for analysis as it provides information on the intrinsic material properties.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The melting point is identified as the peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion. This technique can also identify the onset of decomposition, which often appears as an exothermic event at higher temperatures.[4]

Visualization of Thermal Analysis Workflow

The logical flow for a comprehensive thermal stability assessment of a chemical compound like this compound can be visualized. The following diagram illustrates the key stages from sample handling to final data interpretation.

Caption: Workflow for the thermal analysis of this compound.

References

- 1. bdmaee.net [bdmaee.net]

- 2. This compound | C22H29N3O | CID 33263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hunan-chem.com [hunan-chem.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. vanscience.cn [vanscience.cn]

- 7. China UV Absorber this compound CAS NO.: 25973-55-1 - Shanghai Deborn Co., Ltd. [debornchem.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. chm.pops.int [chm.pops.int]

- 10. storage.googleapis.com [storage.googleapis.com]

The Environmental Fate of UV-328: A Technical Guide to its Persistence and Bioaccumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

UV-328, a member of the benzotriazole (B28993) ultraviolet (UV) stabilizer family, is a high-production-volume chemical additive used in a wide array of consumer and industrial products to prevent photodegradation.[1][2] Its widespread use and physicochemical properties have led to its ubiquitous presence in the environment, raising concerns about its persistence, potential for bioaccumulation, and adverse effects on ecosystems and human health.[1][3] This technical guide provides an in-depth analysis of the environmental persistence and bioaccumulation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its environmental and biological interactions.

Environmental Persistence of this compound

This compound is characterized by its high resistance to degradation in various environmental compartments. Its chemical structure, which includes a phenolic benzotriazole moiety, makes it inherently stable and resistant to hydrolysis, oxidation, and phototransformation.[4] The compound's low water solubility and high octanol-water partition coefficient (log Kow) contribute to its partitioning into soil, sediment, and biota.[5]

Quantitative Data on Environmental Persistence

The environmental persistence of this compound is typically quantified by its disappearance half-life (DT50) in different matrices. The following table summarizes key persistence data from various studies.

| Parameter | Matrix | Value | Reference(s) |

| Disappearance Half-Life (DT50) | Soil | 99 - 223 days | [4] |

| Disappearance Half-Life (DT50) | Soil | 179 - 218 days | [6] |

| Biodegradation in 28 days (OECD 301 B) | Activated Sludge | 2 - 8% | [6] |

| Predicted Half-Life in Water | - | > 60 days | [7] |

| Predicted Half-Life in Soil | - | > 180 days | [7] |

Bioaccumulation and Biomagnification

The lipophilic nature of this compound drives its accumulation in the fatty tissues of organisms.[5] This leads to bioconcentration from the surrounding environment and biomagnification through the food web. Evidence of this compound bioaccumulation has been found in a wide range of organisms, including fish, marine mammals, and seabirds, as well as in human breast milk and adipose tissue.[1][3]

Quantitative Data on Bioaccumulation

Bioconcentration factors (BCF), bioaccumulation factors (BAF), and trophic magnification factors (TMF) are key metrics used to quantify the bioaccumulation potential of this compound.

| Parameter | Species | Value | Test Guideline | Reference(s) |

| Bioconcentration Factor (BCF) | Common Carp (B13450389) (Cyprinus carpio) | 820 - 1,000 L/kg ww | OECD TG 305 C | [7] |

| Bioconcentration Factor (BCF) - Lipid Normalized | Common Carp (Cyprinus carpio) | 5,200 - 6,600 L/kg ww | OECD TG 305 C | [4] |

| Modelled Bioaccumulation Factor (BAF) | Mid-trophic level fish | 87,000 L/kg ww | AQUAWEB model | [8] |

| Biota-Sediment Accumulation Factor (BSAF) | Freshwater fish | 1.36 ± 1.96 | - | [9] |

| Trophic Magnification Factor (TMF) | Freshwater food web | 1.2 ± 0.1 | - | [9] |

Experimental Protocols

Determination of Disappearance Half-Life (DT50) in Soil

Objective: To determine the rate of disappearance of this compound in soil under controlled laboratory or field conditions.

Methodology:

-

Soil Selection and Preparation: A well-characterized soil is used, often a sandy loam. The soil is sieved to remove large particles and debris. Its physicochemical properties (pH, organic carbon content, texture) are determined.

-

Spiking: A known concentration of this compound, often radiolabeled for easier detection, is uniformly applied to the soil. A solvent carrier is typically used and allowed to evaporate.

-

Incubation: The treated soil is incubated in controlled environmental chambers or in the field. Temperature, moisture, and light conditions are maintained at standardized levels.

-

Sampling: Soil samples are collected at predetermined time intervals over a period that is expected to encompass several half-lives.

-